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Compound of Interest

Compound Name: DL-Histidine-15N

Cat. No.: B11929774 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and

applications of isotopic labeling using DL-Histidine-¹⁵N. It is designed to serve as a technical

resource for professionals engaged in proteomics, structural biology, and drug development,

offering detailed methodologies and data interpretation strategies.

Introduction to Isotopic Labeling with ¹⁵N-Histidine
Isotopic labeling is a powerful technique that substitutes an atom in a molecule with its heavier,

non-radioactive (stable) isotope. In proteomics and structural biology, labeling with stable

isotopes like Nitrogen-15 (¹⁵N) allows for the differentiation and quantification of proteins and

the study of their structure and dynamics.[1] Histidine, with its unique imidazole side chain,

plays critical roles in enzyme catalysis, metal ion coordination, and pH-dependent structural

changes.[2] Labeling histidine specifically with ¹⁵N (e.g., L-Histidine-¹⁵N₃, where all three

nitrogen atoms are labeled) provides a sensitive probe for investigating these functions through

techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry

(MS).[3][4]

The use of ¹⁵N-labeled histidine enables:

Quantitative Proteomics: Accurate measurement of protein synthesis, degradation, and

turnover by comparing the abundance of ¹⁵N-labeled ("heavy") proteins with their natural ¹⁴N

("light") counterparts.[5][6]
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Structural Biology: Detailed analysis of protein structure, dynamics, and interactions, as the

¹⁵N nucleus is NMR-active.[7][8][9] It is particularly useful for differentiating the tautomeric

and protonation states of the histidine imidazole ring, which is often crucial for its biological

function.[10][11]

Core Methodologies and Experimental Protocols
The primary method for incorporating ¹⁵N-histidine into proteins is metabolic labeling, where

cells are cultured in a medium containing the ¹⁵N-labeled amino acid as a precursor for protein

synthesis.[1][12]

This protocol provides a general framework. Optimization is crucial for specific cell lines and

experimental goals.

Cell Culture Initiation:

Begin by culturing the target cells (e.g., E. coli, HEK293, or yeast) in a standard, unlabeled

("light") growth medium (containing ¹⁴N).[13][14]

For auxotrophic strains, ensure the medium is supplemented with all necessary amino

acids.

Adaptation to Labeling Medium (Optional but Recommended):

Gradually adapt cells to a custom medium that lacks the amino acid to be labeled (in this

case, histidine) to ensure they are capable of utilizing the externally supplied amino acid.

Labeling Phase:

Prepare a "heavy" growth medium that is identical to the standard medium but contains

¹⁵N-labeled DL- or L-Histidine in place of unlabeled histidine. Other amino acids remain

unlabeled.[15]

The concentration of the labeled amino acid may need optimization. Studies have shown

that reducing the concentration of the labeled amino acid can sometimes minimize

metabolic scrambling, where the ¹⁵N isotope is transferred to other amino acids.[13]
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Culture the cells in this "heavy" medium for a sufficient duration to allow for significant

incorporation of the ¹⁵N-histidine into newly synthesized proteins. This period can range

from several hours to multiple cell divisions, depending on the protein turnover rate and

the organism.[6][16]

Harvesting and Sample Preparation:

Harvest the "light" (unlabeled control) and "heavy" (¹⁵N-labeled) cell populations.

For quantitative proteomics, the light and heavy samples are typically mixed in a defined

ratio (e.g., 1:1) at this stage.[17] This ensures that subsequent sample processing steps

affect both samples equally, minimizing experimental error.

Lyse the cells and extract the total protein content.

Protein Digestion (for Mass Spectrometry):

The mixed protein sample is denatured, reduced, alkylated, and then digested into smaller

peptides using a protease like trypsin.

The resulting peptide mixture is then cleaned and prepared for MS analysis.[18]

The following diagram illustrates the general experimental pipeline for a quantitative proteomics

experiment using ¹⁵N metabolic labeling.
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General Workflow for Quantitative Proteomics with ¹⁵N-Histidine

Sample Preparation

Analysis

Grow Cells in
¹⁴N Medium ('Light')
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(e.g., 1:1 ratio)
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A typical workflow for ¹⁵N metabolic labeling in quantitative proteomics.

Data Presentation and Interpretation
Quantitative data from ¹⁵N-histidine labeling experiments are crucial for drawing meaningful

conclusions. Key metrics include labeling efficiency and protein synthesis rates.
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Not all nitrogen atoms may be replaced by ¹⁵N, leading to incomplete labeling. It is essential to

determine the labeling efficiency, which can often range from 93-99%.[19] This is calculated by

comparing the experimental isotopic distribution of peptides to their theoretical distribution at

100% enrichment.[19][20] Inaccurate assumptions about labeling efficiency can skew

quantitative results.[21]

Parameter Organism/System
Reported
Efficiency

Reference

¹⁵N Labeling

Efficiency
Arabidopsis thaliana 93-99% [19]

¹⁵N Enrichment General Proteomics
Often suboptimal

(<98%)
[21]

Table 1. Examples of Reported ¹⁵N Labeling Efficiencies.

A primary application of ¹⁵N labeling is to measure the fractional synthesis rate (FSR) of

proteins, which represents the proportion of a protein that is newly synthesized over a specific

period. This is determined by analyzing the mass spectra of peptides. A peptide from the

"heavy" sample will show a mass shift corresponding to the number of incorporated ¹⁵N atoms.

The relative intensities of the "light" and "heavy" isotopic envelopes are used to calculate the

FSR.[6][16]

Protein Identified Cellular Location
Fractional
Synthesis Rate
(FSR)

Reference

40S ribosomal protein

SA
Ribosome ~76% [6]

Vimentin Cytoskeleton ~64% [6]

Peroxiredoxin-1 Cytosol ~58% [6]

Protein disulfide-

isomerase

Endoplasmic

Reticulum
~44% [6]
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Table 2. Fractional Synthesis Rates of Various Proteins in Pancreatic Cancer Cells over 72

hours, as Determined by ¹⁵N Amino Acid Labeling.[6]

In NMR, ¹⁵N chemical shifts of the histidine imidazole ring are highly sensitive to its protonation

and tautomeric state. This allows for detailed characterization of active sites and pH-dependent

mechanisms.[10][11]

Histidine State Nitrogen Atom
Typical ¹⁵N
Chemical Shift
(ppm)

Notes Reference

Neutral (Nδ1-H,

τ-tautomer)
Nδ1 (protonated) ~170-180 [11]

Nε2 (non-

protonated)
~250

Has a free

electron pair.
[11]

Neutral (Nε2-H,

π-tautomer)

Nδ1 (non-

protonated)
~250

Has a free

electron pair.
[10]

Nε2 (protonated) ~170-180 [10]

Positively

Charged (His+)

Both Nδ1 and

Nε2
~170-180

Both nitrogens

are protonated.
[10][11]

Table 3. Representative ¹⁵N Chemical Shifts for Different States of the Histidine Imidazole Ring.

Applications in Signaling Pathway Analysis
Isotopic labeling can elucidate how cellular signaling pathways respond to stimuli by tracking

changes in protein abundance and synthesis.

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and

protein synthesis, and its activity is sensitive to amino acid availability. Studies have shown that

specific amino acids, including histidine, can modulate mTOR signaling.[22] Using ¹⁵N-histidine

to trace protein synthesis provides a direct readout of mTOR activity downstream of stimuli.

Histidine influences mTORC1, affecting protein synthesis.[22]
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In many organisms outside the animal kingdom, two-component signaling systems are

prevalent. These typically involve a histidine protein kinase (HPK) that autophosphorylates on a

conserved histidine residue in response to an environmental signal.[23] The phosphate group

is then transferred to a response regulator, eliciting a cellular response. While ¹⁵N-histidine

labeling is not typically used to directly trace the phosphorylation event itself, it is invaluable for

studying the expression and turnover of the kinase and its downstream targets under different

signaling conditions.

Two-Component Signaling via Histidine Kinase

Environmental
Signal

Histidine Protein
Kinase (HPK)

P

Response Regulator

 Phosphotransfer
to Aspartate

Cellular
Response

Click to download full resolution via product page

General mechanism of a two-component signaling pathway.[23]
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Conclusion
Isotopic labeling with DL-Histidine-¹⁵N is a versatile and powerful tool for life science

researchers. In mass spectrometry, it provides a robust method for accurate protein

quantification, enabling deep insights into proteome dynamics.[5][17] In NMR spectroscopy, it

offers a high-resolution window into the structural and functional roles of histidine residues,

which are often found at the heart of protein function.[8][9] A thorough understanding of the

experimental protocols, potential pitfalls like metabolic scrambling, and data analysis workflows

is essential for leveraging this technique to its full potential in basic research and therapeutic

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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